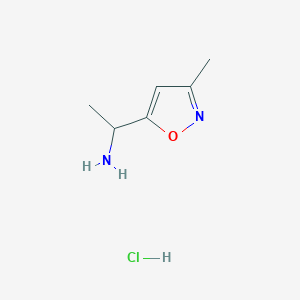

1-(3-Methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

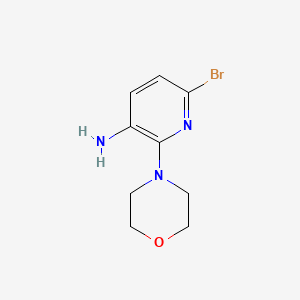

1-(3-Methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C6H11ClN2O. It is a powder at room temperature . The compound’s structure incorporates an oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of oxazoline derivatives, which are similar to the compound , has been a topic of interest in synthetic organic chemistry . Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis

The molecular structure of 1-(3-Methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride can be represented by the InChI code: 1S/C6H10N2O.ClH/c1-9-4-5-2-6 (3-7)10-8-5;/h2H,3-4,7H2,1H3;1H . This indicates that the compound contains a five-membered oxazole ring with a methyl group attached to the third carbon atom, and an ethanamine group attached to the first carbon atom .Physical And Chemical Properties Analysis

1-(3-Methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride is a powder at room temperature . It has a molecular weight of 162.62 . The compound is stable under normal shipping and storage conditions .Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives have been studied for their potential as antimicrobial agents. The substitution pattern on the oxazole ring is crucial in determining the antimicrobial efficacy. For instance, certain oxazole derivatives have shown promising results against bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus .

Anticancer Properties

The oxazole nucleus is a part of various compounds that exhibit anticancer activities. Researchers have synthesized numerous oxazole derivatives and screened them for their ability to inhibit the growth of cancer cells. These compounds often target specific pathways or enzymes that are crucial for cancer cell survival .

Anti-inflammatory and Analgesic Effects

Oxazole derivatives can also act as anti-inflammatory and analgesic agents. They may work by inhibiting enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. This makes them potential candidates for the treatment of inflammatory diseases .

Antidiabetic Activity

Some oxazole derivatives have been found to possess antidiabetic properties. They may function by influencing the metabolic pathways related to glucose homeostasis, thus offering a therapeutic approach for managing diabetes .

Antiobesity Potential

The prevalence of obesity has led to increased research into compounds that can aid in weight management. Oxazole derivatives have been explored for their potential to modulate lipid metabolism or influence appetite control, contributing to antiobesity effects .

Antioxidant Capacity

Oxidative stress is implicated in various diseases, and antioxidants are crucial in mitigating this stress. Oxazole derivatives have been evaluated for their antioxidant properties, which could help protect cells from oxidative damage .

Neuroprotective Effects

Neurodegenerative diseases are a growing concern, and compounds with neuroprotective effects are in high demand. Oxazole derivatives may offer neuroprotection by preventing neuronal damage or death, possibly through antioxidant mechanisms or by modulating neurotransmitter systems .

Material Science Applications

Beyond biomedical applications, oxazole derivatives are also valuable in material science. They can be used in the synthesis of polymers or as ligands in coordination chemistry, which can lead to the development of new materials with unique properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-4-3-6(5(2)7)9-8-4;/h3,5H,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFNPJRMSDGYDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl {[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetate](/img/structure/B2989215.png)

![Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2989222.png)

![1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989226.png)